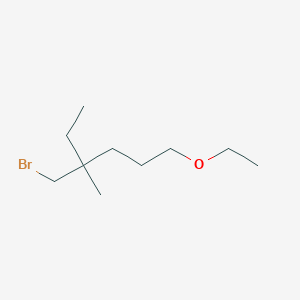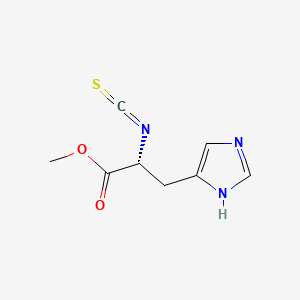
(R)-Methyl 3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate typically involves the reaction of an imidazole derivative with an isothiocyanate group. One common method involves the use of a base to deprotonate the imidazole ring, followed by the addition of methyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-3-(1H-imidazol-4-yl)-2-thiocyanatopropanoate: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Methyl (2R)-3-(1H-imidazol-4-yl)-2-cyanopropanoate: Contains a cyano group instead of an isothiocyanate group.
Methyl (2R)-3-(1H-imidazol-4-yl)-2-aminopropanoate: Features an amino group instead of an isothiocyanate group
Uniqueness
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate is unique due to the presence of both an imidazole ring and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)7(11-5-14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
DGMKJJRPBQQHDQ-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N=C=S |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


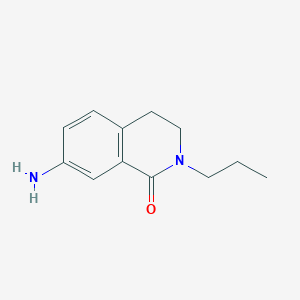
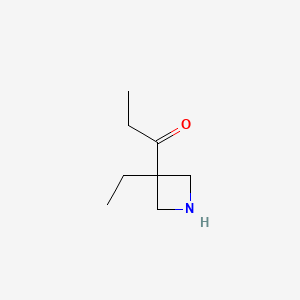
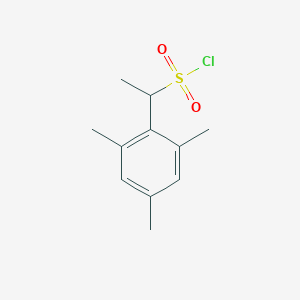
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
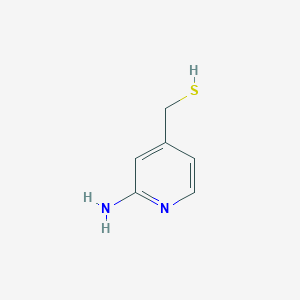
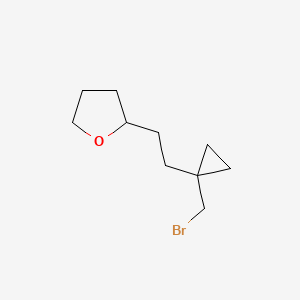
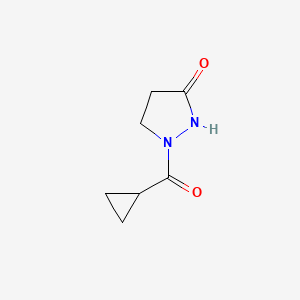

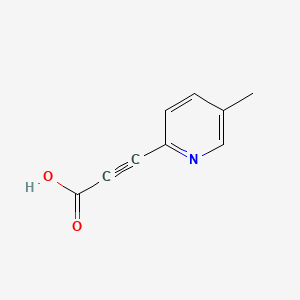
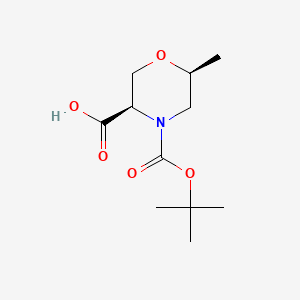

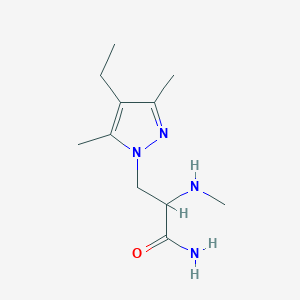
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
